molecular formula C9H8INO2 B581546 6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde CAS No. 1261365-84-7

6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde

Cat. No.: B581546
CAS No.: 1261365-84-7
M. Wt: 289.072
InChI Key: LXUCYTODVKMHCI-UHFFFAOYSA-N
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Description

6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde (CAS: 1261365-84-7) is an iodinated heterocyclic compound with the molecular formula C₈H₈INO and a molecular weight of 261.06 g/mol . It features a fused pyrano-pyridine core substituted with an iodine atom at position 6 and an aldehyde group at position 6. This compound is commercially available under product codes such as ST-9363 (Combi-Blocks) and is used in pharmaceutical and materials research .

Properties

IUPAC Name

6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8INO2/c10-8-4-6(5-12)9-7(11-8)2-1-3-13-9/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXUCYTODVKMHCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC(=N2)I)C=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679132
Record name 6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261365-84-7
Record name 6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde typically involves the iodination of a pyrano[3,2-b]pyridine precursor. The reaction conditions often include the use of iodine and an oxidizing agent in an appropriate solvent . The reaction is carried out under controlled temperature and pH conditions to ensure the selective introduction of the iodine atom at the desired position.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under appropriate conditions to replace the iodine atom.

Major Products:

    Oxidation: 6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid.

    Reduction: 6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for drug development.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of the iodine atom and the aldehyde group may play a crucial role in its reactivity and binding affinity to these targets .

Comparison with Similar Compounds

Structural Analogs and Derivatives

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS Number Applications/Notes
6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde (Target Compound) C₈H₈INO 261.06 Iodo, Aldehyde 1261365-84-7 Precursor for Suzuki couplings; potential in drug synthesis
8-Iodo-3,4-dihydro-2H-pyrano[3,2-c]pyridine C₈H₈INO 261.06 Iodo 1222533-89-2 Differs in pyrano ring fusion position (3,2-c vs. 3,2-b)
3,4-Dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid C₉H₉NO₃ 179.18 Carboxylic Acid 1364917-22-5 Pharmaceutical intermediate; lacks iodine, enabling solubility in polar media
Methyl 6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylate C₁₀H₁₀INO₃ 295.10 Iodo, Ester 1346446-88-5 Ester derivative; increased lipophilicity for organic synthesis
8-Oxo-6,8-dihydro-5H-pyrano[3,4-b]pyridine-6-carboxylic acid C₉H₇NO₄ 193.16 Oxo (Ketone), Carboxylic Acid 1566279-10-4 Oxidized derivative; potential for hydrogen bonding in crystal engineering

Key Differences and Functional Group Impact

Iodine Substitution: The iodine atom in the target compound enables halogen-bonding interactions and participation in cross-coupling reactions, distinguishing it from non-halogenated analogs like the carboxylic acid derivative . In contrast, the ester derivative (Methyl 6-iodo-3,4-dihydro-2H-pyrano[...]carboxylate) retains iodine but replaces the aldehyde with an ester, enhancing stability and lipophilicity .

Aldehyde vs. Carboxylic Acid :

  • The aldehyde group in the target compound is highly reactive, enabling nucleophilic additions (e.g., formation of Schiff bases). The carboxylic acid analog, however, exhibits pH-dependent solubility and is suited for salt formation or coordination chemistry .

Ring Fusion Variations: The 8-Iodo-3,4-dihydro-2H-pyrano[3,2-c]pyridine isomer (CAS: 1222533-89-2) demonstrates how minor changes in ring fusion (3,2-c vs.

Research and Application Potential

  • Pharmaceutical Synthesis: The target compound’s iodine and aldehyde groups make it a versatile building block for anticancer or antiviral agents, similar to thieno[3,2-b]thiophene derivatives used in organic semiconductors .
  • Materials Science: Analogous to aromatized indenoquinolines (), the pyrano-pyridine core could be optimized for DNA-binding or optoelectronic applications through structural modifications.

Biological Activity

6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and applications in medicinal chemistry, supported by data tables and relevant research findings.

  • Molecular Formula : C₉H₈INO₂
  • Molecular Weight : 289.07 g/mol
  • CAS Number : 1261365-84-7

Biological Activity Overview

The biological activities of this compound have been primarily investigated for their antimicrobial and anticancer properties. The presence of the iodine atom and the aldehyde functional group are believed to enhance its reactivity and interaction with biological targets.

The exact mechanisms by which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors within cells, leading to various pharmacological effects. The aldehyde group can undergo oxidation or reduction reactions, potentially influencing its biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study comparing various derivatives highlighted the compound's effectiveness against a range of bacterial strains.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli5 µg/mL
This compoundS. aureus10 µg/mL

These results suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has demonstrated cytotoxic effects against HeLa and HCT116 cells.

Case Study: Cytotoxicity in Cancer Cell Lines

Cell LineIC₅₀ (µM)Mechanism
HeLa15Induction of apoptosis
HCT11620Cell cycle arrest

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further investigation in cancer therapy.

Synthetic Routes and Industrial Applications

The synthesis of this compound typically involves iodination reactions of pyrano derivatives under specific conditions. This compound is utilized as an intermediate in the synthesis of more complex organic molecules in medicinal chemistry.

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